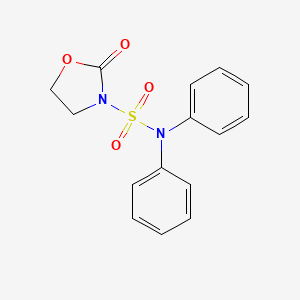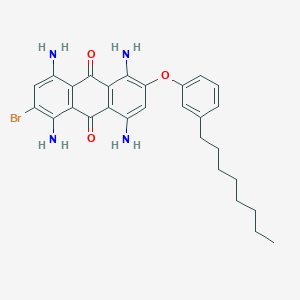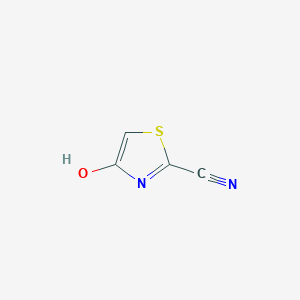![molecular formula C10H5Cl2N3O2 B15250426 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde CAS No. 112719-60-5](/img/structure/B15250426.png)
4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde is an organic compound that belongs to the class of triazine derivatives. It is characterized by the presence of a triazine ring substituted with dichloro groups and an aldehyde functional group. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde typically involves the nucleophilic substitution reaction of 4,6-dichloro-1,3,5-triazine with 4-hydroxybenzaldehyde. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in a suitable solvent like dioxane or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzoic acid.
Reduction: 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzyl alcohol.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, agrochemicals, and polymers.
Wirkmechanismus
The mechanism of action of 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde involves its interaction with nucleophilic sites in biological molecules. The triazine ring can form covalent bonds with amino groups in proteins, leading to enzyme inhibition or protein modification. This compound can also act as a cross-linking agent in polymer chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid
- **4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzamide
- **9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole
Uniqueness
4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde is unique due to its aldehyde functional group, which allows it to participate in a variety of chemical reactions that are not possible with similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Eigenschaften
CAS-Nummer |
112719-60-5 |
|---|---|
Molekularformel |
C10H5Cl2N3O2 |
Molekulargewicht |
270.07 g/mol |
IUPAC-Name |
4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde |
InChI |
InChI=1S/C10H5Cl2N3O2/c11-8-13-9(12)15-10(14-8)17-7-3-1-6(5-16)2-4-7/h1-5H |
InChI-Schlüssel |
ZEMTYPUBZMVFNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)OC2=NC(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Pyrazolo[1,5-a]pyrazine-3-carbonylchloride](/img/structure/B15250368.png)
![2-[[4-[Bis(2-iodoethyl)amino]-2-methylphenyl]methylidene]propanedinitrile](/img/structure/B15250370.png)
![Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate](/img/structure/B15250374.png)



![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine](/img/structure/B15250398.png)



